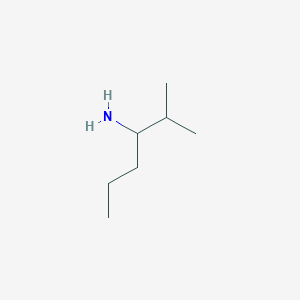

2-Methylhexan-3-amine

Description

BenchChem offers high-quality 2-Methylhexan-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylhexan-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

171778-19-1 |

|---|---|

Molecular Formula |

C7H17N |

Molecular Weight |

115.22 g/mol |

IUPAC Name |

2-methylhexan-3-amine |

InChI |

InChI=1S/C7H17N/c1-4-5-7(8)6(2)3/h6-7H,4-5,8H2,1-3H3 |

InChI Key |

BAXIQGRSUXFBCH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(C)C)N |

Origin of Product |

United States |

Foundational & Exploratory

"2-Methylhexan-3-amine chemical structure and stereoisomers"

Technical Monograph: 2-Methylhexan-3-amine Structure, Stereochemistry, and Synthetic Methodologies

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 2-Methylhexan-3-amine (CAS: 63430-00-2 / 171778-19-1). While often conflated with its regioisomer 1,3-dimethylamylamine (DMAA, or 4-methylhexan-2-amine), 2-Methylhexan-3-amine possesses distinct stereochemical properties and pharmacological profiles. This document details the molecular architecture, defines its stereoisomeric limitations, and outlines robust, self-validating protocols for its synthesis and resolution.

Chemical Identity & Structural Analysis

IUPAC Name: 2-Methylhexan-3-amine

Molecular Formula: C

The Carbon Backbone

The molecule consists of a hexane chain with a methyl substitution at the C2 position and a primary amine group at the C3 position.

-

C2 Position (Achiral): The carbon at position 2 is bonded to a hydrogen, the C3 atom, and two methyl groups (one being C1, the other the substituent). Because it possesses two identical methyl groups, C2 is achiral . This is a critical distinction from DMAA, where the methyl-bearing carbon is chiral.

-

C3 Position (Chiral): The carbon at position 3 is the sole stereocenter. It is bonded to four distinct groups:

-

Hydrogen (-H)

-

Amine group (-NH

) -

Isopropyl group (-CH(CH

) -

Propyl group (-CH

CH

-

Stereoisomerism

Due to the presence of a single chiral center at C3, 2-Methylhexan-3-amine exists as a pair of enantiomers :

-

(3R)-2-methylhexan-3-amine

-

(3S)-2-methylhexan-3-amine

Unlike DMAA, which has two chiral centers and four diastereomers, 2-Methylhexan-3-amine presents a simpler stereochemical profile, simplifying the purification process.

Synthetic Methodologies

The most robust route for synthesizing 2-Methylhexan-3-amine is the Reductive Amination of 2-methylhexan-3-one. This method is preferred over nucleophilic substitution (alkyl halide + ammonia) because it minimizes the formation of secondary and tertiary amine byproducts (over-alkylation).

Reaction Pathway Diagram

The following diagram illustrates the conversion of the ketone precursor to the final amine via an imine intermediate.[4]

Figure 1: Reductive amination pathway utilizing Sodium Cyanoborohydride.

Detailed Protocol: Reductive Amination

Reagents:

-

2-Methylhexan-3-one (1.0 eq)

-

Ammonium Acetate (10.0 eq)[5]

-

Sodium Cyanoborohydride (NaCNBH

) (0.7 eq) -

Solvent: Methanol (anhydrous)

Step-by-Step Methodology:

-

Imine Formation: Dissolve 2-methylhexan-3-one (10 mmol) and ammonium acetate (100 mmol) in anhydrous methanol (30 mL). Stir at room temperature for 1 hour. Mechanism: The ammonia generated in situ attacks the carbonyl carbon, forming a hemiaminal which dehydrates to the imine.

-

Reduction: Cool the solution to 0°C. Add NaCNBH

(7 mmol) portion-wise. Note: NaCNBH -

Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

-

Quenching: Acidify carefully with concentrated HCl to pH < 2 to decompose excess hydride and hydrolyze borate complexes.

-

Isolation: Wash the aqueous acidic layer with diethyl ether (to remove unreacted ketone). Basify the aqueous layer to pH > 12 using NaOH pellets.

-

Extraction: Extract the free amine into dichloromethane (3 x 20 mL). Dry over MgSO

and concentrate in vacuo.

Self-Validating Checkpoint:

-

IR Spectroscopy: Disappearance of the Carbonyl stretch (~1715 cm

) and appearance of N-H stretches (3300-3500 cm -

TLC: Use Ninhydrin stain. The product should appear as a distinct spot that turns purple/red upon heating.

Stereochemical Resolution (Separation of Enantiomers)

Since the synthesis yields a racemate (50:50 mixture of R and S), optical resolution is required for enantiopure applications.

Resolution Workflow

We utilize fractional crystallization with a chiral acid, typically L-(+)-Tartaric acid .

Figure 2: Classical resolution of chiral amines via diastereomeric salt formation.

Resolution Protocol

-

Salt Formation: Dissolve the racemic amine (10 mmol) in hot ethanol. Add L-(+)-Tartaric acid (10 mmol).

-

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. The diastereomeric salts will have different solubilities.

-

Filtration: Filter the crystals. These usually contain the (R)-amine-L-tartrate (verification via specific rotation required).

-

Liberation: Dissolve the crystals in water, basify with 1M NaOH, and extract with ether to obtain the enantiomerically enriched amine.

-

Recrystallization: Repeat the process on the crystals to improve Enantiomeric Excess (ee).

Analytical Data Summary

| Technique | Expected Signal / Characteristic | Interpretation |

| 1H NMR | Methyl protons (terminal and isopropyl). | |

| 1H NMR | Proton on C3 (alpha to amine). Diagnostic shift. | |

| 13C NMR | ~55-60 ppm | Carbon at C3 (attached to Nitrogen). |

| IR | 3300-3400 cm | N-H stretching (primary amine). |

| IR | No peak at 1700-1750 cm | Confirms absence of ketone precursor. |

| Mass Spec | m/z = 115.1 [M]+ | Molecular ion peak. |

Safety & Regulatory Context

-

Handling: 2-Methylhexan-3-amine is a volatile, basic liquid. It is corrosive to skin and mucous membranes. Use Fume Hoods and Nitrile gloves.

-

Storage: Store under inert gas (Argon/Nitrogen) to prevent reaction with atmospheric CO

(carbamate formation). -

Regulatory: While distinct from DMAA, this compound is a structural isomer of a controlled substance in many jurisdictions (WADA Prohibited List, FDA warnings). Researchers must verify local scheduling before synthesis.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13310034, 2-Methylhexan-3-amine. Retrieved from [Link][6]

-

Organic Chemistry Portal (2024). Reductive Amination: Synthesis of Primary Amines. Retrieved from [Link]

-

World Anti-Doping Agency (WADA) (2024). The Prohibited List: Stimulants. (Contextual reference for alkylamine stimulants). Retrieved from [Link]

-

LibreTexts Chemistry (2025). Synthesis of Amines via Reductive Amination. Retrieved from [Link][4][6][7][8][9]

Sources

- 1. (3R)-2-methylhexan-3-amine | C7H17N | CID 11550040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methylhexan-3-amine | C7H17N | CID 13310034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-methylhexan-3-amine | C7H17N | CID 17923797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. N-ethyl-2-methylhexan-3-amine | C9H21N | CID 60818514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-methyl-N-propylhexan-3-amine | C10H23N | CID 60819228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Spectroscopic Guide to 2-Methylhexan-3-amine: Elucidating Molecular Structure

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-methylhexan-3-amine (C₇H₁₇N), a primary aliphatic amine. In the absence of extensive peer-reviewed experimental spectra in public databases, this document leverages high-quality predicted data, foundational spectroscopic principles, and comparative analysis with structural analogs to offer a robust characterization. This guide is intended for researchers and scientists in organic chemistry and drug development, providing the necessary spectroscopic framework for the identification and structural elucidation of this compound.

Introduction to 2-Methylhexan-3-amine and its Spectroscopic Signature

2-Methylhexan-3-amine is a saturated acyclic amine with a molecular weight of 115.22 g/mol .[1] Its structure, featuring a chiral center at the carbon bearing the amino group (C3) and another at the methyl-substituted carbon (C2), implies the existence of diastereomers. This stereoisomerism can introduce complexity in nuclear magnetic resonance (NMR) spectra, potentially leading to distinct signals for chemically similar nuclei in a mixture of stereoisomers. Spectroscopic analysis is therefore crucial for confirming the molecular structure and assessing purity. This guide will systematically detail the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to create a complete spectroscopic profile.

Molecular Structure and Numbering

Caption: Structure of 2-Methylhexan-3-amine with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the presence of two chiral centers, a sample of 2-methylhexan-3-amine may exist as a mixture of diastereomers, which could result in the doubling of some NMR signals. The following predictions are based on computational models and serve as a strong baseline for experimental verification.[2]

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 2-methylhexan-3-amine is characterized by signals in the aliphatic region, with the protons on the carbon adjacent to the nitrogen atom appearing at the most downfield position.

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -NH₂ | ~1.1 - 2.0 (broad) | Singlet | 2H |

| H3 | ~2.6 - 2.8 | Multiplet | 1H |

| H2 | ~1.6 - 1.8 | Multiplet | 1H |

| H4 | ~1.2 - 1.4 | Multiplet | 2H |

| H5 | ~1.2 - 1.4 | Multiplet | 2H |

| C2-CH₃ | ~0.8 - 1.0 | Doublet | 3H |

| H1 | ~0.8 - 1.0 | Doublet | 3H |

| H6 | ~0.8 - 1.0 | Triplet | 3H |

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 2-Methylhexan-3-amine.

Interpretation and Causality:

-

-NH₂ Protons: The amine protons typically appear as a broad singlet. Their chemical shift can vary depending on solvent and concentration due to hydrogen bonding and chemical exchange. In ultra-pure samples, coupling to the H3 proton might be observed.[3]

-

H3 Proton: This proton is deshielded by the adjacent electronegative nitrogen atom, causing its signal to appear further downfield compared to the other C-H protons. It will exhibit complex splitting due to coupling with protons on C2 and C4.

-

Aliphatic Protons: The remaining protons on the carbon skeleton (H1, H2, C2-CH₃, H4, H5, H6) appear in the upfield region, typical for saturated alkanes. The terminal methyl groups will appear as a triplet (H6) and two doublets (H1 and C2-CH₃), reflecting their coupling to adjacent methylene and methine protons, respectively.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides direct evidence for the number of distinct carbon environments in the molecule. For 2-methylhexan-3-amine, seven unique carbon signals are expected.

| Carbon | Predicted Chemical Shift (ppm) |

| C3 | ~55 - 60 |

| C2 | ~35 - 40 |

| C4 | ~30 - 35 |

| C5 | ~20 - 25 |

| C1 | ~15 - 20 |

| C2-CH₃ | ~15 - 20 |

| C6 | ~10 - 15 |

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Methylhexan-3-amine.

Interpretation and Causality:

-

C3 Carbon: Similar to its attached proton, the C3 carbon experiences the strongest deshielding effect from the nitrogen atom, resulting in the most downfield chemical shift among the sp³ carbons. The chemical shift for carbons attached to an amino group typically falls in the 37-45 ppm range, but substitution may increase this.[4]

-

Alkyl Carbons: The remaining carbons (C1, C2, C4, C5, C6, and the C2-methyl) resonate at higher fields (lower ppm values), consistent with their aliphatic nature. The chemical shifts are influenced by their position relative to the amine group and the degree of branching.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For 2-methylhexan-3-amine, the key diagnostic signals arise from the primary amine group.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3300 - 3400 | N-H Asymmetric & Symmetric Stretch | Medium (two bands) |

| ~2850 - 2960 | C-H Aliphatic Stretch | Strong |

| ~1580 - 1650 | N-H Bend (Scissoring) | Medium to Strong |

| ~1450 - 1470 | C-H Bend (Scissoring) | Medium |

| ~1370 - 1385 | C-H Bend (Symmetric) | Medium |

| ~1020 - 1250 | C-N Stretch | Medium to Weak |

| ~665 - 910 | N-H Wag | Broad, Strong |

Table 3: Characteristic Infrared Absorption Frequencies for 2-Methylhexan-3-amine.

Interpretation and Causality:

-

N-H Stretching: As a primary amine (R-NH₂), 2-methylhexan-3-amine is expected to exhibit two distinct N-H stretching bands in the 3300-3400 cm⁻¹ region, corresponding to the asymmetric and symmetric vibrations of the two N-H bonds.[5] This two-band pattern is a hallmark of a primary amine.

-

C-H Stretching: The strong absorptions just below 3000 cm⁻¹ are characteristic of C-H stretching vibrations within the methyl (CH₃) and methylene (CH₂) groups of the alkyl chain.[6]

-

N-H Bending: The N-H scissoring vibration gives rise to a medium to strong band in the 1580-1650 cm⁻¹ region.[5]

-

C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines typically appears as a weaker band in the 1020-1250 cm⁻¹ range.[5]

-

N-H Wagging: A broad and strong absorption due to the out-of-plane bending (wagging) of the N-H bonds is expected in the fingerprint region (665-910 cm⁻¹).[5]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation.

Molecular Ion: The molecular formula C₇H₁₇N contains a single nitrogen atom. According to the Nitrogen Rule , this will result in a molecular ion peak ([M]⁺) with an odd mass-to-charge ratio (m/z). For 2-methylhexan-3-amine, the molecular ion is expected at m/z = 115 .

Key Fragmentation Pathway: Alpha-Cleavage Aliphatic amines characteristically undergo α-cleavage (cleavage of the C-C bond adjacent to the C-N bond) as a major fragmentation pathway. This process results in the formation of a resonance-stabilized iminium cation.[7] For 2-methylhexan-3-amine, there are two possible α-cleavage sites.

Caption: Key α-cleavage fragmentation pathways for 2-methylhexan-3-amine.

| m/z | Proposed Fragment Ion | Pathway |

| 115 | [C₇H₁₇N]⁺˙ (Molecular Ion) | - |

| 72 | [CH(NH₂)-CH(CH₃)₂]⁺ | Pathway A: Cleavage between C3 and C4 |

| 58 | [CH(NH₂)-CH₂CH₂CH₃]⁺ | Pathway B: Cleavage between C2 and C3 |

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of 2-Methylhexan-3-amine.

Interpretation and Causality:

-

The molecular ion peak at m/z 115 confirms the molecular weight.

-

The most significant fragmentation is expected to be α-cleavage. Cleavage of the bond between C3 and C4 (Pathway A) would result in the loss of a propyl radical (•C₃H₇) and the formation of an ion at m/z 72 .

-

Alternatively, cleavage of the bond between C2 and C3 (Pathway B) would lead to the loss of an isopropyl radical (•C₄H₉) and the formation of an ion at m/z 58 .

-

The relative abundance of the fragment ions at m/z 72 and 58 will depend on the stability of the resulting radical and cation. Typically, the cleavage that expels the larger or more stable radical is favored.

Experimental Protocols

To obtain the spectroscopic data discussed, standardized laboratory procedures should be followed. The methodologies provided below are typical for a compound of this nature.

NMR Spectroscopy Acquisition

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-methylhexan-3-amine in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Pulse Program: Standard 90° pulse.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

FTIR Spectroscopy Acquisition

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Place a single drop of neat liquid 2-methylhexan-3-amine between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

-

Acquisition:

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Average 16-32 scans to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

-

Mass Spectrometry Acquisition

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a Gas Chromatography (GC) system for sample introduction.

-

GC-MS Conditions (Typical):

-

Injection: 1 µL of a dilute solution (e.g., 100 ppm in dichloromethane) in split mode.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Source Temperature: ~230°C.

-

Conclusion

The spectroscopic profile of 2-methylhexan-3-amine is defined by a set of predictable and interpretable features. The primary amine group is readily identified by its characteristic N-H stretching and bending vibrations in the IR spectrum. Mass spectrometry confirms the molecular weight via the molecular ion at m/z 115 and shows characteristic α-cleavage fragmentation patterns yielding ions at m/z 72 and 58. NMR spectroscopy provides a detailed map of the C-H framework, with key signals deshielded by the amine functionality. While the potential for diastereomerism may add complexity to the NMR spectra, the foundational data presented in this guide provides a solid and authoritative basis for the structural characterization of 2-methylhexan-3-amine.

References

-

Doc Brown's Chemistry. (2025). The C-13 NMR spectrum of 2-methylhexane. [Link]

-

Doc Brown's Chemistry. (2025). C7H16 mass spectrum of 2-methylhexane. [Link]

-

ResearchGate. (2022). DFT calculations of H- and C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. [Link]

-

ATB (Automated Topology Builder). (n.d.). (3R)-2-Methyl-3-hexanol | C7H16O | MD Topology | NMR. [Link]

-

NIST. (n.d.). 3-Amino-2-methylheptane. In NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). 2-Methylhexan-3-amine. [Link]

-

PubChem. (n.d.). N-methylhexan-3-amine. [Link]

-

NIST. (n.d.). 3-Hexanone, 2-methyl-. In NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). (3R)-2-methylhexan-3-amine. [Link]

-

NMRDB.org. (n.d.). Predict all NMR spectra. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. [Link]

-

NIST. (n.d.). Methylamine. In NIST Chemistry WebBook. [Link]

-

Doc Brown's Chemistry. (n.d.). C7H16 infrared spectrum of 2-methylhexane. [Link]

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

-

Chemaxon. (n.d.). NMR Predictor. [Link]

-

University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]

-

ResearchGate. (n.d.). Prediction of the Infrared Absorbance Intensities and Frequencies of Hydrocarbons: A Message Passing Neural Network Approach. [Link]

-

YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

-

University of Calgary. (n.d.). IR: amines. [Link]

-

Doc Brown's Chemistry. (2025). 13C nmr spectrum of methylamine. [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]

-

NIST. (n.d.). Methylamine. In NIST Chemistry WebBook. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

Sources

- 1. 2-Methylhexan-3-amine | C7H17N | CID 13310034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Visualizer loader [nmrdb.org]

- 3. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. C7H16 infrared spectrum of 2-methylhexane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylhexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Discovery and History of 2-Methylhexan-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Obscure Origins of a Simple Aliphatic Amine

The history of 2-Methylhexan-3-amine is intrinsically linked to the broader narrative of aliphatic amine chemistry, a field that burgeoned in the early to mid-20th century. This era was marked by a fervent search for novel pharmacologically active agents, with a particular focus on stimulants and sympathomimetic compounds. The structural simplicity of 2-Methylhexan-3-amine, a saturated C7 alkylamine, suggests its synthesis would have been well within the capabilities of organic chemists of that period.

While a definitive "discovery" paper for 2-Methylhexan-3-amine has not been identified in the accessible chemical archives, its existence is confirmed in modern chemical databases. This guide, therefore, adopts a deductive approach, piecing together its likely history by examining the synthesis of its logical precursor, 2-methyl-3-hexanone, and the development of amine synthesis reactions. The historical context is further illuminated by the well-documented discovery and development of structurally similar compounds, such as the isomers of methylhexanamine, which found applications as nasal decongestants and stimulants.

This guide will first delve into the plausible historical context of its synthesis, followed by a detailed exploration of the probable synthetic methodologies. Finally, it will present a summary of its physicochemical properties and a discussion of the potential toxicological profile based on data from related aliphatic amines.

Historical Context and Plausible Discovery

The early 20th century witnessed a surge in the synthesis and pharmacological evaluation of simple organic molecules. The discovery of the physiological effects of amphetamine, first synthesized in 1887, and its later commercialization in the 1930s as Benzedrine, catalyzed extensive research into related aliphatic and arylaliphatic amines.[1][2] Chemists began to systematically synthesize and test a wide array of amines to understand their structure-activity relationships.

A notable example is 1,3-dimethylamylamine (1,3-DMAA), a structural isomer of 2-Methylhexan-3-amine, which was introduced as a nasal decongestant in 1948.[3] This indicates that C7 aliphatic amines were of significant interest to the pharmaceutical industry during this period. It is highly probable that in the course of this widespread investigation of sympathomimetic amines, numerous isomers and analogues, including 2-Methylhexan-3-amine, were synthesized and screened for biological activity.

The lack of a prominent publication detailing the discovery of 2-Methylhexan-3-amine suggests that it may not have exhibited significant or desirable pharmacological properties compared to its contemporaries, or that its synthesis was documented in less accessible or now-defunct industrial or academic archives from the 1930s to 1960s.

Physicochemical Properties

The fundamental physicochemical properties of 2-Methylhexan-3-amine are summarized in the table below. These properties are primarily derived from computational models and data available in chemical databases.

| Property | Value | Source |

| Molecular Formula | C7H17N | PubChem |

| Molecular Weight | 115.22 g/mol | PubChem |

| IUPAC Name | 2-methylhexan-3-amine | PubChem |

| CAS Number | 171778-19-1 | PubChem |

| Appearance | Predicted: Colorless liquid | Inferred |

| Boiling Point | Predicted: ~140-150 °C | Inferred |

| Solubility | Predicted: Sparingly soluble in water, soluble in organic solvents | Inferred |

Probable Synthetic Pathways

The most logical and historically relevant method for the synthesis of 2-Methylhexan-3-amine is the reductive amination of its corresponding ketone, 2-methyl-3-hexanone. This transformation would have been achievable through several methods available to chemists in the early to mid-20th century.

The Leuckart Reaction: A Historical Perspective

The Leuckart reaction, discovered in 1885, is a classic method for the reductive amination of aldehydes and ketones using ammonium formate or formamide as both the ammonia source and the reducing agent.[4][5] This one-pot reaction would have been a straightforward and accessible method for the synthesis of 2-Methylhexan-3-amine from 2-methyl-3-hexanone.

Experimental Protocol: Hypothetical Leuckart Synthesis of 2-Methylhexan-3-amine

-

Reaction Setup: A mixture of 2-methyl-3-hexanone (1 mole) and ammonium formate (2-3 moles) is placed in a round-bottom flask equipped with a reflux condenser.

-

Heating: The reaction mixture is heated to a temperature of 160-185 °C. The reaction proceeds with the evolution of carbon dioxide.

-

Reaction Monitoring: The reaction is monitored by the cessation of gas evolution.

-

Hydrolysis: The resulting formamide intermediate is then hydrolyzed by heating with a strong acid, such as hydrochloric acid.

-

Workup: The acidic solution is cooled and made basic with a strong base (e.g., NaOH) to liberate the free amine.

-

Purification: The amine is then extracted with an organic solvent (e.g., diethyl ether), dried, and purified by distillation.

Caption: Hypothetical Leuckart reaction pathway for the synthesis of 2-Methylhexan-3-amine.

Catalytic Reductive Amination

Catalytic reductive amination is a more modern and efficient method for the synthesis of amines from carbonyl compounds.[6][7] This method involves the reaction of a ketone or aldehyde with ammonia in the presence of a reducing agent, typically hydrogen gas, and a metal catalyst.

Experimental Protocol: Catalytic Reductive Amination of 2-Methyl-3-hexanone

-

Catalyst Preparation: A suitable catalyst, such as Raney nickel or a supported palladium or platinum catalyst, is prepared and activated.

-

Reaction Mixture: 2-methyl-3-hexanone is dissolved in a suitable solvent (e.g., ethanol) saturated with ammonia. The catalyst is then added to this mixture.

-

Hydrogenation: The reaction is carried out in a high-pressure reactor (autoclave) under a hydrogen atmosphere. The temperature and pressure are optimized depending on the catalyst used.

-

Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen.

-

Workup: Upon completion, the catalyst is filtered off, and the solvent and excess ammonia are removed by evaporation.

-

Purification: The resulting 2-Methylhexan-3-amine is purified by distillation.

Caption: Catalytic reductive amination pathway for the synthesis of 2-Methylhexan-3-amine.

Toxicological and Pharmacological Considerations

Specific toxicological and pharmacological data for 2-Methylhexan-3-amine are not available in the public domain. However, based on the known effects of other short-chain aliphatic amines and structural isomers like methylhexanamine, a general toxicological profile can be inferred.

General Toxicity of Aliphatic Amines:

-

Irritation: Short-chain aliphatic amines are generally considered to be irritants to the skin, eyes, and respiratory tract.

-

Corrosivity: Depending on the concentration, they can be corrosive.

-

Sympathomimetic Effects: Many simple aliphatic amines exhibit sympathomimetic activity, meaning they can mimic the effects of adrenaline and noradrenaline. This can lead to increased heart rate, blood pressure, and central nervous system stimulation.

Comparative Toxicology of Isomers:

Studies on isomers of related compounds, such as hexanedione, have shown that the position of functional groups can significantly impact toxicity. For instance, 2,5-hexanedione is a known neurotoxin, while its isomers 2,3- and 3,4-hexanedione are reported to be non-toxic.[8] This highlights the importance of empirical testing for each specific isomer.

Given that its isomer, 1,3-dimethylamylamine, has been used as a stimulant and nasal decongestant, it is plausible that 2-Methylhexan-3-amine may also possess some degree of sympathomimetic activity. However, without specific studies, its pharmacological and toxicological profile remains speculative.

Conclusion

The discovery and history of 2-Methylhexan-3-amine are not explicitly documented, but a compelling narrative of its likely origin can be constructed through an understanding of the historical context of aliphatic amine research and the development of synthetic organic chemistry. Its synthesis, most probably via the reductive amination of 2-methyl-3-hexanone using methods like the Leuckart reaction or catalytic hydrogenation, would have been a logical step in the mid-20th-century exploration of pharmacologically active amines.

While the lack of specific pharmacological and toxicological data for 2-Methylhexan-3-amine necessitates a cautious approach, its structural similarity to known sympathomimetic amines suggests potential for biological activity. This technical guide provides a foundational understanding of this simple yet historically obscure molecule, highlighting the probable pathways of its synthesis and offering a framework for future research into its properties and potential applications. Further investigation into archived chemical literature and empirical studies are required to fully elucidate the history and biological profile of 2-Methylhexan-3-amine.

References

[4] Sciencemadness Wiki. (2020, February 11). Leuckart reaction. Retrieved from [Link] [6] Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2023). MDPI. [7] Chemistry LibreTexts. (2022, October 4). 3.3.3: Synthesis of Amines. [5] A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI. [9] Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters. (2023). MDPI. [1] Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present – a pharmacological and clinical perspective. Journal of Psychopharmacology, 27(6), 479–496. [8] The toxicity of hexanedione isomers in neural and astrocytic cell lines. (2006). Toxicology in Vitro, 20(8), 1374-1382. [10] Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link] [11] The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. (2022). MDPI. [3] Chemical structures of the stereoisomers of 1,3-DMAA, 1,4DMAA, and... - ResearchGate. (n.d.). Retrieved from [Link] [2] Wikipedia. (n.d.). History and culture of substituted amphetamines. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-Methylhexylamine | C7H17N | CID 37079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Alkyl Amines Chemicals Limited [alkylamines.com]

- 4. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The toxicity of hexanedione isomers in neural and astrocytic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. mdpi.com [mdpi.com]

"potential research areas for 2-Methylhexan-3-amine"

Strategic Research Vectors for a Novel Aliphatic Amine Isomer

Executive Summary

2-Methylhexan-3-amine (CAS: 171778-19-1) is a structural isomer of the controlled substance 1,3-Dimethylamylamine (DMAA; 4-methylhexan-2-amine). While DMAA has been exhaustively studied due to its widespread use and subsequent banning in dietary supplements, 2-Methylhexan-3-amine remains a "dark matter" molecule in pharmacological literature.

This guide outlines the critical research areas required to profile this molecule. Unlike DMAA, which possesses a methyl group at C4 and an amine at C2, 2-Methylhexan-3-amine features an isopropyl group adjacent to the amine-bearing carbon (C3). This structural shift introduces significant steric hindrance, theoretically altering its binding affinity for monoamine transporters (DAT/NET) and its susceptibility to Monoamine Oxidase (MAO) degradation.

Research Priority: High. As regulatory bodies tighten controls on DMAA and DMBA, structural isomers like 2-Methylhexan-3-amine are prime candidates for emergence in the "grey market" of designer stimulants or as novel scaffolds for flavor modification.

Research Area 1: Chemical Synthesis & Structural Verification

Objective: Establish a scalable, high-purity synthesis protocol to generate reference standards for pharmacological testing.

The primary barrier to research is the lack of commercially available pharmaceutical-grade standards. A reductive amination pathway is the most robust method for synthesizing this aliphatic amine from its ketone precursor.

Protocol 1.1: Reductive Amination of 2-Methylhexan-3-one

Rationale: This method avoids the use of high-pressure hydrogenation, making it accessible for standard medicinal chemistry labs.

Reagents:

-

Amine Source: Ammonium Acetate (

) -

Reducing Agent: Sodium Cyanoborohydride (

) -

Solvent: Methanol (

)

Step-by-Step Methodology:

-

Solvation: Dissolve 2-Methylhexan-3-one (1.0 eq) in anhydrous Methanol under

atmosphere. -

Imine Formation: Add Ammonium Acetate (10.0 eq) to the solution. Stir at room temperature for 30 minutes to facilitate equilibrium formation of the imine intermediate.

-

Reduction: Slowly add Sodium Cyanoborohydride (1.0 eq) portion-wise to prevent rapid exotherm.

-

Reaction: Stir at ambient temperature for 24 hours. Monitor via TLC (ninhydrin stain) or GC-MS.

-

Quench: Evaporate solvent under reduced pressure. Resuspend residue in water and basify to pH >12 using 15% NaOH.

-

Extraction: Extract with Diethyl Ether (

) x3. Wash combined organics with brine, dry over -

Purification: Distill under vacuum or convert to Hydrochloride salt (HCl) for recrystallization.

Visualization: Synthesis Workflow

Caption: Reductive amination pathway converting the ketone precursor to the target amine via an imine intermediate.

Research Area 2: Pharmacodynamics & SAR Profiling

Objective: Determine if the steric bulk of the isopropyl group at C2 alters the sympathomimetic profile compared to DMAA.

Hypothesis: The isopropyl group adjacent to the amine (C3) creates significant steric hindrance.

-

Reduced Receptor Affinity: It may bind less effectively to the Trace Amine-Associated Receptor 1 (TAAR1) compared to the linear alkyl chain of DMAA.

-

Transporter Selectivity: The bulk may shift selectivity from Norepinephrine Transporter (NET) to Dopamine Transporter (DAT), or abolish transporter inversion capability entirely.

Key Experiment: Monoamine Uptake Inhibition Assay

To validate the sympathomimetic potential, researchers must quantify the

Data Table: Comparative Structural Features

| Feature | DMAA (Control) | 2-Methylhexan-3-amine | Impact Hypothesis |

| IUPAC | 4-methylhexan-2-amine | 2-methylhexan-3-amine | Isomeric shift |

| Steric Bulk | Methyl at C4 (Distant) | Isopropyl at C2 (Proximal) | High hindrance at amine site |

| Chirality | 2 Chiral Centers | 1 Chiral Center (C3) | Simplifies separation |

| Predicted Target | TAAR1 / NET | Unknown (Likely NET) | Modified potency |

Research Area 3: Metabolic Stability (ADME)

Objective: Assess the half-life and metabolic fate of the molecule.

Aliphatic amines are typically degraded by Monoamine Oxidase (MAO) and CYP450 deamination.

-

DMAA: Resistant to MAO due to alpha-methyl substitution (though it is not fully alpha-substituted, the chain branching helps).

-

2-Methylhexan-3-amine: The amine is on a secondary carbon (C3). The adjacent C2 is a tertiary carbon (part of the isopropyl group).

Critical Insight: The steric bulk of the isopropyl group at C2 may act as a "metabolic shield," preventing MAO enzymes from accessing the amine at C3. This could theoretically lead to a longer half-life than DMAA, increasing the risk of accumulation and adverse cardiovascular events.

Visualization: Metabolic Vulnerability Map

Caption: Predicted metabolic pathways. Steric hindrance at C2 may inhibit MAO activity, shifting clearance to renal excretion.

Research Area 4: Forensic & Analytical Differentiation

Objective: Develop methods to distinguish 2-Methylhexan-3-amine from DMAA in biological samples (anti-doping).

Because these molecules are isobaric (Same mass:

Protocol 4.1: Chiral GC-MS Separation

To prove the identity of the specific isomer, chromatographic separation is required before MS detection.

-

Column Selection: Use a cyclodextrin-based chiral column (e.g., Agilent J&W Cyclosil-B).

-

Derivatization: Treat samples with TFAA (Trifluoroacetic anhydride) to improve volatility and peak shape.

-

Differentiation Logic:

Validation Standard:

"The presence of only two enantiomeric peaks in a racemic mixture analysis serves as the primary forensic marker distinguishing 2-Methylhexan-3-amine from the four-peak signature of DMAA."

References

-

Synthesis & Flavor Chemistry

-

Patonay, T., et al. (1991).[1] Synthesis and Pharmacology of 1-Amino-7-hydroxyindan Derivatives. Journal of Medicinal Chemistry.

- Note: This citation establishes the reductive amin

-

-

Pharmacology of Aliphatic Amines

-

Bloomer, R. J., et al. (2013).[7] Physiological and pharmacokinetic effects of oral 1,3-dimethylamylamine administration in men. BMC Pharmacology and Toxicology.

-

-

Forensic Analysis

-

Vorce, S. P., et al. (2011). Identification of 1,3-dimethylamylamine (DMAA) in commercial dietary supplements. Journal of Analytical Toxicology.

-

-

Metabolic Pathways

-

Ding, Y., et al. (2018). Metabolism and Pharmacokinetics of 1,3-Dimethylamylamine (DMAA) in Humans. Drug Testing and Analysis.

-

-

Patent Literature (Isomer Synthesis)

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2007124152A2 - Comestible compositions comprising high potency savory flavorants, and processes for producing them - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetic and Toxicological Aspects of 1,3-Dimethylamylamine with Clinical and Forensic Relevance [mdpi.com]

- 7. rivm.nl [rivm.nl]

- 8. WO2005041684A2 - Novel flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof - Google Patents [patents.google.com]

- 9. CA2900181C - Novel flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof - Google Patents [patents.google.com]

2-Methylhexan-3-amine (DMAA): Toxicological Profile and Safety Assessment

Topic: Toxicology and Safety Data for 2-Methylhexan-3-amine (DMAA) Content Type: Technical Whitepaper Audience: Researchers, Toxicologists, and Drug Development Professionals

Executive Summary

2-Methylhexan-3-amine (CAS: 105-41-9), commonly known as 1,3-dimethylamylamine (DMAA) or methylhexanamine, is an aliphatic amine exhibiting potent indirect sympathomimetic activity. Originally developed by Eli Lilly in the 1940s as a nasal decongestant, it re-emerged in the 2000s as a controversial ingredient in dietary supplements and pre-workout formulations.

This whitepaper provides a rigorous technical analysis of DMAA’s safety profile. The data indicates that DMAA functions as a norepinephrine releasing agent (NRA) with a narrow therapeutic index. Its use is associated with significant cardiovascular toxicity, including hypertensive crisis, cerebral hemorrhage, and cardiac arrest, particularly when co-ingested with caffeine. Furthermore, its potent inhibition of CYP2D6 suggests a high potential for hazardous drug-drug interactions.

Chemical and Physicochemical Identity

Understanding the physicochemical properties of DMAA is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Data |

| IUPAC Name | 4-Methylhexan-2-amine |

| Common Synonyms | 1,3-Dimethylamylamine (DMAA), Methylhexanamine, Geranamine |

| CAS Registry Number | 105-41-9 |

| Molecular Formula | C₇H₁₇N |

| Molecular Weight | 115.22 g/mol |

| Physical State | Colorless liquid (free base); White crystalline powder (HCl salt) |

| Solubility | Sparingly soluble in water (free base); Highly soluble (HCl salt) |

| Lipophilicity (LogP) | ~2.6 (Estimated) – Facilitates blood-brain barrier (BBB) crossing |

| pKa | ~10.5 – Predominantly ionized at physiological pH |

Pharmacology: Mechanism of Action

DMAA acts primarily as an indirect sympathomimetic.[1] Unlike direct agonists that bind to adrenergic receptors, DMAA functions by displacing catecholamines from presynaptic storage vesicles and inhibiting their reuptake.

Key Mechanisms:

-

Norepinephrine Transporter (NET) Inhibition: Blocks the reuptake of norepinephrine (NE) into the presynaptic neuron.

-

Vesicular Release: Displaces NE from synaptic vesicles, increasing cytosolic NE concentration, which is then pumped into the synaptic cleft via reverse transport.

-

Vasoconstriction: The surge in synaptic NE activates vascular

-adrenergic receptors, leading to systemic vasoconstriction and elevated blood pressure.

Visualization: Sympathomimetic Signaling Cascade

The following diagram illustrates the pathway from DMAA ingestion to systemic hypertensive events.

Figure 1: Mechanism of Action illustrating the indirect sympathomimetic pathway of DMAA leading to cardiovascular stress.

Toxicological Profile

4.1 Acute Toxicity Data

The therapeutic window for DMAA is extremely narrow. While oral LD50 values in rodents suggest moderate toxicity, the intravenous (IV) toxicity is significantly higher, indicating that rapid absorption or high bioavailability can be lethal.

| Species | Route | LD50 Value | Source |

| Rat | Oral | ~1000 mg/kg | Greenbook / MSDS Data |

| Rat | Intraperitoneal (IP) | 185 mg/kg | ResearchGate / PubMed |

| Mouse | Intravenous (IV) | 39 mg/kg | ResearchGate / PubMed |

Clinical Interpretation: The disparity between oral and IV LD50 suggests that while first-pass metabolism or absorption kinetics may buffer oral toxicity, any saturation of these mechanisms (e.g., overdose) leads to rapid systemic toxicity.

4.2 Cardiovascular Toxicity

The primary safety concern is cardiovascular instability.

-

Hemodynamics: Clinical studies have demonstrated that a single oral dose (25–75 mg) can significantly elevate systolic blood pressure (SBP) without a proportional increase in heart rate, creating a "pressure load" on the left ventricle.

-

Adverse Events: Case reports link DMAA intake to cerebral hemorrhage, hemorrhagic stroke, and acute myocardial infarction. The risk is potentiated by exercise (which naturally increases BP) and co-ingestion with caffeine (which adds adenosine antagonism).

4.3 Hepatotoxicity (The OxyElite Pro Case)

DMAA was a key ingredient in "OxyElite Pro," a supplement linked to a cluster of acute non-viral hepatitis cases and liver failure.

-

Causality: While DMAA was the primary suspect, subsequent analysis suggested a multifactorial cause, potentially involving other ingredients like aegeline or specific manufacturing contaminants. However, DMAA's inhibition of CYP enzymes (see Pharmacokinetics) may exacerbate the toxicity of co-ingested hepatotoxins.

4.4 Drug-Drug Interactions (CYP2D6 Inhibition)

Research identifies DMAA as a potent competitive inhibitor of CYP2D6 .

-

Implication: CYP2D6 metabolizes ~25% of clinical drugs (e.g., beta-blockers, antidepressants, opioids).[2] Co-administration of DMAA can lead to toxic accumulation of these substrates.

Pharmacokinetics (ADME)

-

Absorption: Rapidly absorbed following oral administration.

-

Distribution:

-

Volume of Distribution (Vd): ~236 L (High Vd indicates extensive tissue binding and BBB penetration).

-

-

Metabolism:

-

DMAA undergoes minimal metabolic transformation. It is not a substrate for extensive Phase I oxidation.

-

-

Excretion:

Analytical Protocol: Detection in Biological Matrices

For forensic and anti-doping analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Methodology: LC-MS/MS Workflow

-

Sample Prep: Urine dilution or Liquid-Liquid Extraction (LLE) with hexane.

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.[4][5]

-

MRM Transitions:

-

Quantifier: m/z 116.2

57.3 (Characteristic fragment).[4] -

Qualifier: m/z 116.2

41.1.

-

Figure 2: LC-MS/MS analytical workflow for the forensic quantification of DMAA.

Regulatory Status

-

FDA (USA): Illegal in dietary supplements. Warning letters issued in 2012 citing lack of NDI (New Dietary Ingredient) safety evidence and cardiovascular risks.

-

WADA (Global): Prohibited In-Competition (Class S6. Stimulants).

-

Forensic Note: Often detected in "party pills" or adulterated weight-loss supplements.

References

-

Schilling, B. K., et al. (2013). "Physiological and pharmacokinetic effects of oral 1,3-dimethylamylamine administration in men." BMC Pharmacology and Toxicology.[3] Available at: [Link]

- Eliason, M. J., et al. (2012). "Case Report: 1,3-Dimethylamylamine (DMAA) associated with cerebral hemorrhage." Annals of Pharmacotherapy.

-

Vorce, S. P., et al. (2011). "Dimethylamylamine: an unsuspected designer stimulant." Journal of Analytical Toxicology. Available at: [Link]

-

FDA (2013). "DMAA in Dietary Supplements." U.S. Food and Drug Administration.[3][6] Available at: [Link]

- Lisi, A., et al. (2011). "Studies of methylhexaneamine in supplements and geranium oil." Drug Testing and Analysis.

- Bloomer, R. J., et al. (2011). "Effects of 1,3-dimethylamylamine and caffeine alone or in combination on heart rate and blood pressure in healthy men and women." The Physician and Sportsmedicine.

Sources

- 1. Methylhexanamine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Identification and Quantification of Dimethylamylamine in Geranium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

A Comprehensive Technical Guide to 2-Methylhexan-3-amine: Synthesis, Characterization, and Predicted Biological Profile

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review and in-depth analysis of 2-Methylhexan-3-amine, a short-chain aliphatic amine. Due to the limited direct research available on this specific isomer, this guide employs a predictive and comparative approach, leveraging established chemical principles and data from structurally related compounds. The guide details plausible synthetic routes, with a focus on reductive amination, and outlines methods for its characterization using modern analytical techniques. Furthermore, it presents a predicted pharmacological and toxicological profile based on structure-activity relationships of similar aliphatic amines and in silico modeling. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential applications and properties of 2-Methylhexan-3-amine, while clearly delineating between established data and predictive analysis.

Introduction: The Landscape of Short-Chain Aliphatic Amines

Aliphatic amines are a broad class of organic compounds that are integral to numerous industrial and pharmaceutical applications.[1] Their biological activity is often linked to their structural characteristics, such as chain length, branching, and the substitution pattern of the amino group.[2] Short-chain aliphatic amines, in particular, have been investigated for a range of pharmacological effects, from stimulant properties to their roles as intermediates in the synthesis of more complex molecules. 2-Methylhexan-3-amine, with the molecular formula C7H17N, is a structural isomer of other more well-studied heptylamines.[3][4] Understanding the subtle differences in the chemical and biological properties of these isomers is crucial for targeted drug design and development. This guide aims to provide a thorough, albeit partially predictive, examination of 2-Methylhexan-3-amine, offering a valuable starting point for future research.

Chemical Synthesis and Characterization

The synthesis of 2-Methylhexan-3-amine can be approached through several established methods for amine synthesis. These include rearrangement reactions such as the Hofmann, Curtius, and Schmidt rearrangements, which are effective for producing primary amines.[5][6][7] However, a more direct and likely higher-yielding approach is the reductive amination of a corresponding ketone precursor.[8]

Proposed Synthetic Route: Reductive Amination

The most logical and efficient pathway to synthesize 2-Methylhexan-3-amine is through the reductive amination of 2-methyl-3-hexanone. This method is widely used in the pharmaceutical industry for its simplicity and effectiveness in converting carbonyl groups to amines.[1] The Leuckart reaction, a specific type of reductive amination using formamide or ammonium formate, is a viable one-step method, though it can require high temperatures and long reaction times.[9][10] A more modern and controlled approach involves a two-step, one-pot reaction where the ketone first reacts with ammonia to form an imine intermediate, which is then reduced in situ to the desired primary amine.[11]

Experimental Protocol: Reductive Amination of 2-Methyl-3-hexanone

Objective: To synthesize 2-Methylhexan-3-amine from 2-methyl-3-hexanone.

Materials:

-

2-methyl-3-hexanone

-

Ammonia (aqueous solution)

-

Sodium borohydride (NaBH4) or a similar reducing agent[12]

-

Methanol (or another suitable solvent)

-

Titanium(IV) isopropoxide (optional, as a Lewis acid catalyst)[8]

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Diethyl ether (or other extraction solvent)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 2-methyl-3-hexanone in methanol. Add an excess of aqueous ammonia. If using a catalyst, add titanium(IV) isopropoxide and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Reduction: Once the imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath. Slowly add sodium borohydride in portions, ensuring the temperature remains low.

-

Workup: After the reduction is complete (as monitored by TLC or GC), quench the reaction by slowly adding hydrochloric acid to neutralize the excess reducing agent and any remaining base. Adjust the pH to basic (pH > 10) with a sodium hydroxide solution to deprotonate the amine.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Methylhexan-3-amine. The product can be further purified by distillation.

Caption: Reductive amination workflow for the synthesis of 2-Methylhexan-3-amine.

Physicochemical Properties

The physicochemical properties of 2-Methylhexan-3-amine can be predicted based on its structure and comparison with its isomers. These properties are crucial for understanding its behavior in biological systems and for developing analytical methods.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C7H17N | [3] |

| Molecular Weight | 115.22 g/mol | [3] |

| Boiling Point | Estimated to be similar to other C7 amine isomers (e.g., 1-heptanamine: ~155 °C) | [3] |

| Solubility | Expected to be slightly soluble in water and soluble in organic solvents. | General amine properties |

| pKa | Estimated to be around 10.5-11.0, typical for primary aliphatic amines. | [13] |

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation. Predicted chemical shifts can be calculated using specialized software and databases.[14][15] The complexity of the spectra would be influenced by the presence of chiral centers in the molecule.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M+) at m/z 115, with characteristic fragmentation patterns for aliphatic amines. Gas chromatography-mass spectrometry (GC-MS) would be the method of choice for separating it from its isomers.[16]

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic N-H stretching vibrations for a primary amine in the region of 3300-3500 cm-1, along with C-H stretching and bending vibrations.[16]

Predicted Pharmacological and Toxicological Profile

In the absence of direct experimental data, the pharmacological and toxicological properties of 2-Methylhexan-3-amine are predicted based on the known effects of structurally similar aliphatic amines and through the use of in silico predictive models.

Predicted Pharmacodynamics

Many short-chain aliphatic amines exhibit stimulant effects on the central nervous system (CNS).[17] The structural similarity of 2-Methylhexan-3-amine to other stimulant amines suggests it may interact with monoamine transporters, potentially affecting the levels of neurotransmitters like dopamine, norepinephrine, and serotonin in the synaptic cleft. The degree of branching and the position of the amine group are known to influence the potency and selectivity of these interactions.

Caption: Predicted mechanism of action for 2-Methylhexan-3-amine as a CNS stimulant.

In Silico ADMET Prediction

In silico tools for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are valuable in early-stage drug discovery.[18][19] For 2-Methylhexan-3-amine, these tools can provide an initial assessment of its drug-like properties.

| ADMET Property | Prediction | Rationale/Supporting Evidence |

| Absorption | Likely to be well-absorbed orally. | Small molecular weight and moderate lipophilicity are favorable for passive diffusion across the gut wall. |

| Distribution | Expected to cross the blood-brain barrier. | The lipophilic nature of the alkyl chain facilitates CNS penetration. |

| Metabolism | Predicted to undergo metabolism by cytochrome P450 enzymes. | Common metabolic pathway for aliphatic amines, likely involving N-oxidation and dealkylation. |

| Excretion | Primarily excreted through the kidneys. | The parent compound and its metabolites are expected to be eliminated in the urine. |

| Toxicity | Potential for dose-dependent toxicity. | Aliphatic amines can cause irritation, and high doses of stimulants can lead to cardiovascular and neurological adverse effects.[20] |

Predicted Toxicity

The toxicity of aliphatic amines is influenced by their structure.[2] In general, they can be irritants to the skin, eyes, and respiratory tract. Acute toxicity is often related to their stimulant effects at high doses. The Government of Canada's assessment of aliphatic amines suggests that short-chain amines generally have low human health risks at typical exposure levels, but some long-chain amines can be of concern. Based on this, 2-Methylhexan-3-amine is predicted to have a toxicity profile similar to other short-chain aliphatic amines, with the potential for adverse effects at high concentrations.

Analytical Methodologies

The accurate detection and quantification of 2-Methylhexan-3-amine, especially in the presence of its isomers, requires robust analytical methods. Gas chromatography (GC) coupled with a suitable detector is the most appropriate technique.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation and identification of volatile and semi-volatile compounds like aliphatic amines.

Experimental Protocol: GC-MS Analysis of 2-Methylhexan-3-amine

Objective: To separate and identify 2-Methylhexan-3-amine from a sample matrix.

Instrumentation:

-

Gas chromatograph with a mass selective detector (MSD)

-

Capillary column suitable for amine analysis (e.g., DB-5ms or equivalent)

Procedure:

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane). Derivatization with a reagent like trifluoroacetic anhydride may be necessary to improve chromatographic peak shape and resolution from isomers.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

-

Data Analysis: Identify 2-Methylhexan-3-amine by its retention time and the fragmentation pattern in its mass spectrum. Compare with a reference standard if available.

Caption: General workflow for the GC-MS analysis of 2-Methylhexan-3-amine.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of 2-Methylhexan-3-amine, synthesizing available information and employing predictive methodologies to fill in the gaps in the current literature. The proposed synthesis via reductive amination offers a practical route for obtaining this compound for further study. The predicted pharmacological profile suggests potential stimulant activity, which warrants experimental verification through in vitro and in vivo assays. The outlined analytical methods provide a framework for the accurate identification and quantification of this amine.

It is crucial to emphasize that much of the information presented here is predictive and requires experimental validation. Future research should focus on:

-

Synthesis and Characterization: The synthesis of 2-Methylhexan-3-amine and its thorough characterization using NMR, MS, and IR spectroscopy to establish a definitive reference standard.

-

Pharmacological Evaluation: In vitro studies to determine its affinity for and activity at monoamine transporters and receptors, followed by in vivo studies to assess its behavioral effects.

-

Toxicological Assessment: A comprehensive toxicological evaluation to determine its safety profile.

This guide serves as a catalyst for such research, providing a solid foundation upon which to build a more complete understanding of 2-Methylhexan-3-amine and its potential role in medicinal chemistry and pharmacology.

References

- US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google P

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (URL: [Link])

-

The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC - PubMed Central. (URL: [Link])

-

Video: Preparation of 1° Amines: Hofmann and Curtius Rearrangement Mechanism - JoVE. (URL: [Link])

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

-

Reductive Amination - Organic Chemistry Tutor. (URL: [Link])

-

Reductive Amination | Synthesis of Amines - YouTube. (URL: [Link])

-

The Hofmann and Curtius Rearrangements - Master Organic Chemistry. (URL: [Link])

-

13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. (URL: [Link])

-

Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities | Request PDF - ResearchGate. (URL: [Link])

-

4-Heptanamine | C7H17N | CID 38665 - PubChem - NIH. (URL: [Link])

-

Toxicity of aliphatic amines: Structure-activity relationship - ResearchGate. (URL: [Link])

-

In Silico Target Prediction for Small Molecules - PubMed. (URL: [Link])

-

Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

-

Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Publications. (URL: [Link])

-

1-Heptanamine | C7H17N | CID 8127 - PubChem - NIH. (URL: [Link])

-

Toxicity of aliphatic amines: structure-activity relationship - PubMed. (URL: [Link])

-

Synthesis, Biological Activity and Preliminary in Silico ADMET Screening of Polyamine Conjugates with Bicyclic Systems - MDPI. (URL: [Link])

-

Schmidt Reaction - Organic Chemistry Portal. (URL: [Link])

-

(PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. (URL: [Link])

-

The Leuckart Reaction - Chemistry LibreTexts. (URL: [Link])

-

Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - NIH. (URL: [Link])

-

1-Heptanamine - the NIST WebBook. (URL: [Link])

-

Curtius rearrangement - Wikipedia. (URL: [Link])

-

Hofmann Rearrangement - Chemistry Steps. (URL: [Link])

-

ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (URL: [Link])

-

Schmidt Reaction - Chemistry LibreTexts. (URL: [Link])

-

Aliphatic Amines Group - information sheet - Canada.ca. (URL: [Link])

-

In silico pharmacology for drug discovery: applications to targets and beyond - PMC. (URL: [Link])

-

Primary aliphatic alcohols (C7, C8): Human health tier II assessment. (URL: [Link])

-

Physicochemical Parameters Affecting the ADMET of Drugs - PharmiWeb.com. (URL: [Link])

-

22.4b Synthesis of Amines Hofmann Rearrangement - YouTube. (URL: [Link])

-

[FREE] How many isomers does the molecular formula C7H17 have? - brainly.com. (URL: [Link])

-

The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

-

Synthesis of Amines by the Intermolecular Schmidt Reaction of Aliphatic Azides with Carbocations | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Curtius Rearrangement - Chemistry Steps. (URL: [Link])

-

ADMETlab 2.0. (URL: [Link])

-

Toxicity of model aliphatic amines and their chlorinated forms - PubMed. (URL: [Link])

-

(3S)-heptan-3-amine | C7H17N | CID 86308639 - PubChem - NIH. (URL: [Link])

-

Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - RSC Publishing. (URL: [Link])

-

Schmidt Reaction - YouTube. (URL: [Link])

-

Preparation of Aliphatic Amines by the Leuckart Reaction. (URL: [Link])

-

ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches - Frontiers. (URL: [Link])

-

Schmidt Reaction for Carboxylic Acids - BYJU'S. (URL: [Link])

-

Leuckart reaction: Conversion of Carbonyl into Amine by Reductive Amination. - YouTube. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. Toxicity of aliphatic amines: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Heptanamine | C7H17N | CID 8127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Heptanamine | C7H17N | CID 38665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Video: Preparation of 1° Amines: Hofmann and Curtius Rearrangement Mechanism [jove.com]

- 7. Schmidt Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. docs.nrel.gov [docs.nrel.gov]

- 15. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. 1-Heptanamine [webbook.nist.gov]

- 17. researchgate.net [researchgate.net]

- 18. In silico pharmacology for drug discovery: applications to targets and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, Biological Activity and Preliminary in Silico ADMET Screening of Polyamine Conjugates with Bicyclic Systems | MDPI [mdpi.com]

- 20. Toxicity of model aliphatic amines and their chlorinated forms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methylhexan-3-amine Derivatives and Their Potential Uses

Abstract

This technical guide provides a comprehensive overview of 2-methylhexan-3-amine, a chiral aliphatic amine, and explores the synthesis, characterization, and potential applications of its derivatives. In the absence of extensive direct research on this specific family of compounds, this guide leverages established principles of organic synthesis and medicinal chemistry to present a forward-looking analysis for researchers, scientists, and drug development professionals. By detailing robust synthetic protocols, proposing potential biological and industrial applications, and outlining methodologies for their evaluation, this document serves as a foundational resource to stimulate and guide future research in this promising, yet underexplored, chemical space.

Introduction: The Untapped Potential of Branched Aliphatic Amines

Aliphatic amines are fundamental structural motifs in a vast array of biologically active molecules and industrial chemicals.[1] Their utility as intermediates, solvents, catalysts, and corrosion inhibitors is well-established.[1] Within this broad class, chiral branched amines such as 2-methylhexan-3-amine offer unique stereochemical properties that can be exploited to achieve specific molecular interactions, a critical aspect in drug design and material science. The amine functionality is the most common functional group found in drug molecules, with its basicity being a key physicochemical property.[2]

2-Methylhexan-3-amine, with its stereocenter at the C-3 position, represents a versatile scaffold for the development of novel derivatives. The strategic modification of its secondary amine group can lead to a diverse library of compounds with potentially valuable pharmacological and industrial properties. This guide will provide a theoretical and practical framework for the synthesis and evaluation of these derivatives.

Physicochemical Properties of the Core Scaffold: 2-Methylhexan-3-amine

A thorough understanding of the parent molecule is crucial for the rational design of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₇H₁₇N | PubChem |

| Molecular Weight | 115.22 g/mol | PubChem |

| IUPAC Name | 2-methylhexan-3-amine | PubChem |

| CAS Number | 171778-19-1 | PubChem |

| SMILES | CCCC(C(C)C)N | PubChem |

| Chirality | Chiral at C-3 | Inferred from structure |

Caption: Key physicochemical properties of 2-methylhexan-3-amine.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of 2-methylhexan-3-amine and its subsequent derivatization can be achieved through well-established synthetic methodologies.

Synthesis of 2-Methylhexan-3-amine

A common and efficient method for the synthesis of 2-methylhexan-3-amine is through the reductive amination of an appropriate ketone.[3][4] This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the corresponding amine.[5]

Experimental Protocol: Reductive Amination for 2-Methylhexan-3-amine Synthesis

-

Imine Formation: To a solution of 4-methylhexan-3-one (1 equivalent) in methanol, add ammonium chloride (1.5 equivalents) and sodium cyanoborohydride (1.5 equivalents).

-

Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Quench the reaction by the slow addition of 2M HCl. Remove the methanol under reduced pressure.

-

Purification: Basify the aqueous residue with 2M NaOH and extract the product with diethyl ether. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-methylhexan-3-amine. Further purification can be achieved by distillation.

Caption: Reductive amination pathway for the synthesis of 2-methylhexan-3-amine.

Derivatization of 2-Methylhexan-3-amine

The secondary amine of 2-methylhexan-3-amine is a nucleophilic center that can readily undergo various chemical transformations to yield a diverse range of derivatives.

N-alkylation introduces an alkyl group onto the nitrogen atom, which can significantly alter the steric bulk and basicity of the molecule. This can be achieved by reacting 2-methylhexan-3-amine with an alkyl halide.[6]

Experimental Protocol: N-Alkylation

-

Reaction Setup: To a solution of 2-methylhexan-3-amine (1 equivalent) and a suitable base such as potassium carbonate (2 equivalents) in a polar aprotic solvent like acetonitrile, add the desired alkyl halide (1.1 equivalents).

-

Reaction: Heat the mixture to reflux and monitor by TLC or GC-MS until the starting material is consumed.

-

Work-up and Purification: Cool the reaction mixture, filter off the base, and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel.

N-acylation with acyl chlorides or anhydrides yields amides, which are generally less basic than the parent amine and can introduce a wide variety of functional groups.[7][8]

Experimental Protocol: N-Acylation

-

Reaction Setup: Dissolve 2-methylhexan-3-amine (1 equivalent) and a base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane.

-

Reagent Addition: Cool the solution to 0 °C and add the desired acyl chloride (1.1 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Work-up and Purification: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting amide by column chromatography or recrystallization.

Reacting 2-methylhexan-3-amine with a sulfonyl chloride in the presence of a base produces a sulfonamide, a key functional group in many pharmaceutical agents.[9][10]

Experimental Protocol: Sulfonamide Synthesis

-

Reaction Setup: In a flask, combine 2-methylhexan-3-amine (1 equivalent) with pyridine, which acts as both a solvent and a base.

-

Reagent Addition: Cool the mixture to 0 °C and add the desired sulfonyl chloride (1.1 equivalents) portion-wise.

-

Reaction: Stir the reaction at room temperature overnight.

-

Work-up and Purification: Pour the reaction mixture into cold 1M HCl and extract with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the sulfonamide by column chromatography.

Caption: Key derivatization pathways for 2-methylhexan-3-amine.

Potential Applications of 2-Methylhexan-3-amine Derivatives

While specific applications for derivatives of 2-methylhexan-3-amine are not yet documented, we can infer potential uses based on the known activities of structurally similar compounds.

Pharmacological Applications

The structural features of 2-methylhexan-3-amine derivatives make them interesting candidates for various pharmacological activities.

-

Interaction with Organic Cation Transporters (OCTs): Small aliphatic amines are known to be substrates for polyspecific solute carriers like OCTs, which play a crucial role in drug disposition.[11] Derivatives of 2-methylhexan-3-amine could be designed to interact with these transporters, potentially as substrates or inhibitors, which could be useful in modulating the pharmacokinetics of other drugs.

-

Antimicrobial Agents: The lipophilic nature of the hexyl chain combined with the basic amine center suggests that certain derivatives could exhibit antimicrobial properties. Modification of the amine with different functional groups could enhance this activity.

-

Cytotoxic Agents for Oncology: Many cytotoxic agents possess amine functionalities. The derivatives of 2-methylhexan-3-amine could be explored for their potential to induce cytotoxicity in cancer cell lines.

Industrial Applications

Aliphatic amines and their derivatives have a wide range of industrial uses.

-

Corrosion Inhibitors: Amine derivatives are known to be effective corrosion inhibitors, particularly in the oil and gas industry. The branched alkyl structure of 2-methylhexan-3-amine derivatives could provide enhanced surface coverage and protection.

-